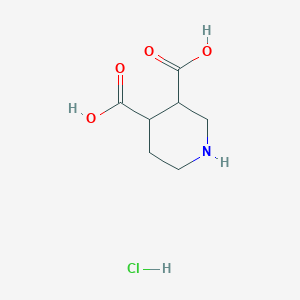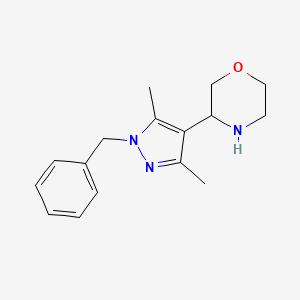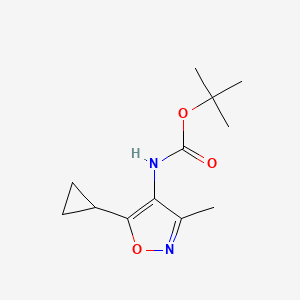![molecular formula C16H8BrCl2N3 B1378778 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline CAS No. 1449117-62-7](/img/structure/B1378778.png)
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline
説明
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline is a heterocyclic compound belonging to the imidazole family. It is a white crystalline solid with a melting point of 148-150 °C and a molecular weight of 370.26 g/mol. This compound has been used in various scientific research applications, including as a potential inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4).
科学的研究の応用
Kinase Inhibition for Cancer Therapy
A study by Liu Yanjie et al. (2017) discusses the synthesis of imidazo[4,5-c]quinoline derivatives as dual PI3K/mTOR inhibitors, a key target in cancer therapy. These compounds were synthesized using a process that includes the Suzuki reaction and were evaluated for their kinase inhibitory activity, demonstrating potential as tool compounds for cancer research Liu Yanjie et al., 2017.
Antimicrobial Activity
Research by O. V. Rusnak et al. (2019) explores the synthesis of derivatives of imidazo[4,5-c]quinoline with notable antimicrobial activity. These compounds were obtained through reactions that produced quaternary salts and derivatives of thiazole and imidazo[1,2-a]pyridine, among others. Their antimicrobial efficacy suggests the potential for further exploration in drug development Rusnak et al., 2019.
Antiamoeibic and Anticancer Activities
Asha Budakoti et al. (2008) synthesized a series of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b]quinoxaline-2-yl)-2-pyrazoline derivatives showing significant antiamoebic activity, surpassing the standard drug metronidazole in some cases. This indicates the therapeutic potential of imidazo[4,5-c]quinoline derivatives against amoebiasis, with an emphasis on their non-toxic nature Budakoti et al., 2008.
Chemical Synthesis and Structural Analysis
A study by Wan-Sin Loh et al. (2011) focused on the structural analysis of a related compound, providing insight into the molecular geometry and hydrogen bonding patterns. Such studies are critical for understanding the physical and chemical properties of these compounds, which can influence their biological activity Loh et al., 2011.
Novel Methodologies in Compound Synthesis
Xuesen Fan et al. (2015) report a novel methodology for synthesizing pyrido[2',1':2,3]imidazo[4,5-c]quinolines, indicating the structural versatility and potential of imidazo[4,5-c]quinoline derivatives in synthesizing complex molecular architectures. This reflects their importance in medicinal chemistry and drug design Fan et al., 2015.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2N3/c17-15-14-13(8-4-1-2-7-11(8)20-15)21-16(22-14)12-9(18)5-3-6-10(12)19/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOWRZTJQWWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Br)NC(=N3)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)






![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)

![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)
![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)


